molecular formula C8H16N2O B1377569 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane CAS No. 1416323-30-2

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane

Cat. No.: B1377569
CAS No.: 1416323-30-2
M. Wt: 156.23 g/mol
InChI Key: DRYDNKGEQSVGBB-UHFFFAOYSA-N
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Description

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane is a heterocyclic organic compound with the molecular formula C8H16N2O. It is known for its unique structure, which includes an oxetane ring and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane typically involves the reaction of oxetane derivatives with pyrrolidine and formaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps, such as distillation and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxetane and pyrrolidine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminomethyl-3-(morpholin-1-yl)oxetane
  • 3-Aminomethyl-3-(piperidin-1-yl)oxetane
  • 3-Aminomethyl-3-(azetidin-1-yl)oxetane

Uniqueness

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

(3-pyrrolidin-1-yloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDNKGEQSVGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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